Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This bicyclic scaffold is substituted at position 3 with an aminomethyl group and at position 2 with a branched 3-methylbutan-2-yl (isoamyl) moiety.
Properties
Molecular Formula |
C20H28N4O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H28N4O2/c1-14(2)15(3)19-17(11-21)24-10-9-23(12-18(24)22-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15H,9-13,21H2,1-3H3 |
InChI Key |
GJUGYHXEKNMYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
Biological Activity
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2060043-52-7) is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure consisting of an imidazo[1,2-a]pyrazine core. Its molecular formula is , with a molecular weight of approximately 356.5 g/mol. The presence of functional groups such as the benzyl group and the carboxylate moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 2060043-52-7 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert effects by modulating enzyme activity or receptor interactions, which can lead to various cellular responses such as apoptosis in cancer cells.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cells in mitosis by inhibiting kinesin spindle protein (KSP), leading to the formation of monopolar spindles and subsequent cellular death .
- In Vivo Efficacy : Studies on related compounds have demonstrated favorable pharmacokinetic profiles and notable in vivo efficacy against various cancer models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related imidazo[1,2-a]pyrazines has shown effectiveness against a range of bacterial strains, indicating that this compound may share similar activities.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted on derivatives of imidazo[1,2-a]pyrazine compounds showing promising results in inhibiting tumor cell proliferation and inducing apoptosis. These studies highlight the potential for further exploration of this compound in cancer therapy.
- Pharmacological Profiling : A comprehensive pharmacological profile is necessary to evaluate the safety and efficacy of this compound in clinical settings. The structure-activity relationship (SAR) analysis can guide modifications to enhance its potency and reduce toxicity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Position 2 Substituents :
- The 3-methylbutan-2-yl group in the target compound introduces greater steric bulk compared to methyl (Analog 1) or isobutyl (Analog 2). This may improve binding affinity in hydrophobic pockets of biological targets but reduce solubility .
- Isobutyl (Analog 2) and 3-methylbutan-2-yl (target) both enhance lipophilicity, but the latter’s branched structure may alter metabolic pathways (e.g., CYP450 interactions).
- Position 3 Substituents: The aminomethyl group (target, Analog 1, 2) provides a site for hydrogen bonding or further functionalization (e.g., amide formation). In contrast, chlorosulfonylmethyl (Analog 3) introduces reactivity for conjugation but increases toxicity risks .
Safety and Handling :
- Analog 1 requires strict precautions (P201, P210) due to flammability, likely linked to its simpler methyl group and lower molecular weight . The target compound’s larger substituents may mitigate such risks but necessitate evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
